![molecular formula C13H12F3NO3 B6351512 2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% CAS No. 1408279-42-4](/img/structure/B6351512.png)
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% (2-TFMPD) is an organic compound belonging to the class of isoindole-1,3-diones. It is a white crystalline solid with a molecular weight of 256.25 g/mol and a melting point of 148-152 °C. It is soluble in organic solvents such as methanol, ethanol, and acetone, and is insoluble in water. 2-TFMPD is a useful reagent in organic synthesis and has been used in a variety of laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% is not completely understood. However, it is believed that the compound acts as a Lewis acid, which means it can act as a catalyst by forming a complex with a Lewis base. This allows the reaction to proceed more rapidly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% are not yet known. However, it is believed that the compound may have some effects on the body, as it is a Lewis acid. It is possible that it may interact with certain enzymes or other molecules in the body, which could lead to changes in biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% is a useful reagent in organic synthesis, as it is soluble in organic solvents and has a high yield. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is not soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%. These include further studies on its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research could be done on its use in the synthesis of biologically active compounds, such as antibiotics and antivirals. Finally, further research could be done on its use in the synthesis of polymers and metal complexes.
Synthesemethoden
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% can be synthesized from the reaction of 1-(trifluoromethoxy)methyl-2-nitrobenzene and 1,3-dioxolane in the presence of a base, such as sodium methoxide. The reaction is carried out at room temperature and the product is isolated by column chromatography. The yield of the reaction is typically around 97%.
Wissenschaftliche Forschungsanwendungen
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% has been used as a reagent in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of polymers and in the preparation of metal complexes. Additionally, 2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% has been used in the synthesis of biologically active compounds, such as antibiotics and antivirals.
Eigenschaften
IUPAC Name |
2-[1-(trifluoromethoxy)butan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c1-2-8(7-20-13(14,15)16)17-11(18)9-5-3-4-6-10(9)12(17)19/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXHKQIWDUUXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


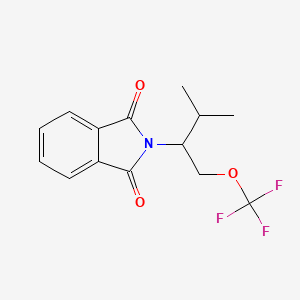
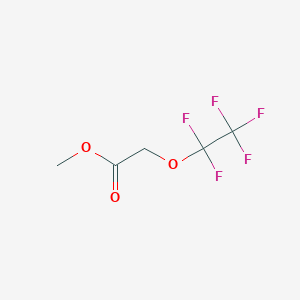
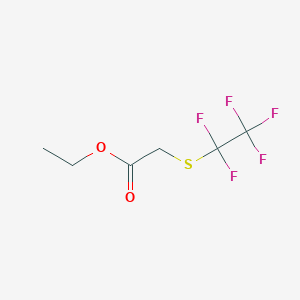
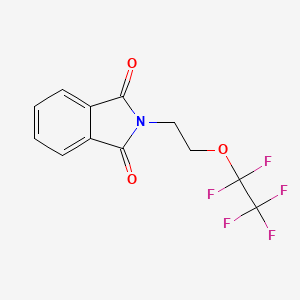
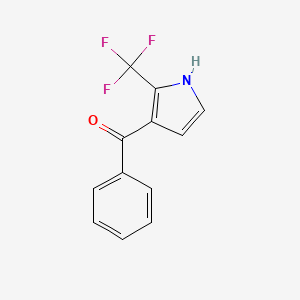
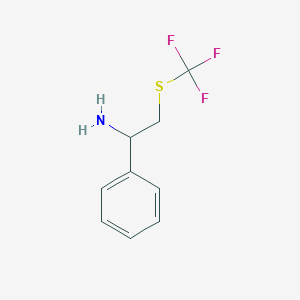
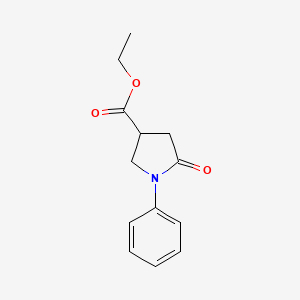
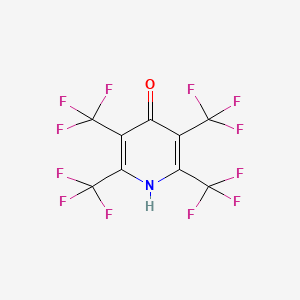
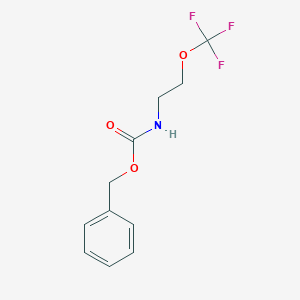

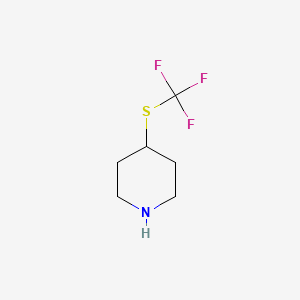
![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)
